molecular formula C12H16N2O2 B1629059 Methyl 7-amino-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate CAS No. 444588-24-3

Methyl 7-amino-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate

Cat. No. B1629059
M. Wt: 220.27 g/mol
InChI Key: AHMZFTZUXYKXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-amino-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-amino-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-amino-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

444588-24-3

Product Name

Methyl 7-amino-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 7-amino-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)14-6-4-9-2-3-11(13)8-10(9)5-7-14/h2-3,8H,4-7,13H2,1H3

InChI Key

AHMZFTZUXYKXND-UHFFFAOYSA-N

SMILES

COC(=O)N1CCC2=C(CC1)C=C(C=C2)N

Canonical SMILES

COC(=O)N1CCC2=C(CC1)C=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the compound from Step 1 (50 g, 200 mmol) and 10% palladium on carbon (2.5 g) in ethanol (800 mL) is hydrogenated with shaking at 20 psi. Methyl t-butyl ether is added and the mixture filtered through celite and concentrated to give 44 g (100%) of the title compound as a white solid, mp 100-104° C.
Name
compound
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

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